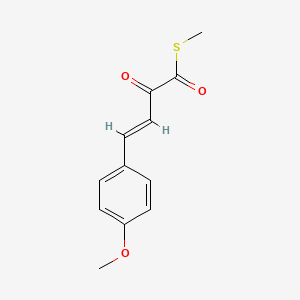![molecular formula C17H31NO3 B12524875 N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide CAS No. 669721-37-3](/img/structure/B12524875.png)
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide typically involves the reaction of a cyclopentyl derivative with a dodecanamide precursor. The process may include steps such as:
Hydroxylation: of the cyclopentyl ring to introduce the hydroxy group.
Amidation: reaction where the hydroxycyclopentyl derivative reacts with a dodecanoyl chloride or similar reagent under controlled conditions to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentyl derivatives.
科学的研究の応用
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The long aliphatic chain may interact with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
- N-[(1S)-2-Hydroxycyclopentyl]-4-nitrobenzamide
- N-[(1S,2S)-2-Hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide
Uniqueness
N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide is unique due to its specific combination of a hydroxycyclopentyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
669721-37-3 |
|---|---|
分子式 |
C17H31NO3 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-[(1S,2S)-2-hydroxycyclopentyl]-3-oxododecanamide |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-10-14(19)13-17(21)18-15-11-9-12-16(15)20/h15-16,20H,2-13H2,1H3,(H,18,21)/t15-,16-/m0/s1 |
InChIキー |
RKYZEJJZFJEGAZ-HOTGVXAUSA-N |
異性体SMILES |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCC[C@@H]1O |
正規SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


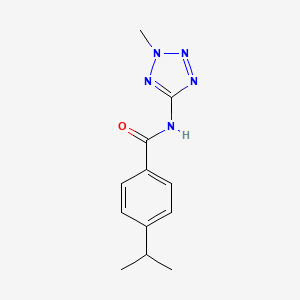
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
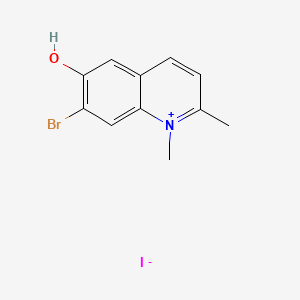
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
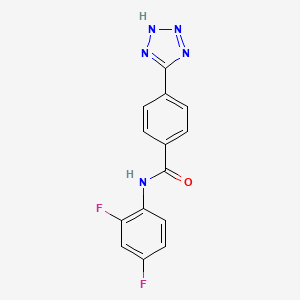

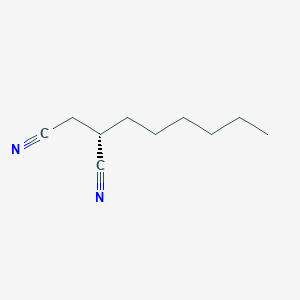
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)

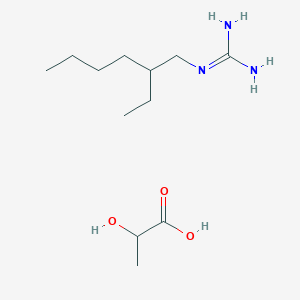
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
